![molecular formula C21H32O9 B3029094 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate CAS No. 52408-84-1](/img/structure/B3029094.png)
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate involves the reaction of glycerol with propylene oxide to form glyceryl propoxylate. This intermediate is then esterified with acrylic acid to produce the final product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous reactors to ensure consistent quality and high yield. The reaction conditions are carefully controlled, including temperature, pressure, and the presence of catalysts to optimize the reaction rate and product purity .
Chemical Reactions Analysis
Types of Reactions
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate undergoes various chemical reactions, including:
Polymerization: It can polymerize under UV light or heat in the presence of a photoinitiator or thermal initiator.
Esterification: It can react with alcohols to form esters.
Common Reagents and Conditions
Polymerization: Common reagents include photoinitiators like benzoin methyl ether and thermal initiators like azobisisobutyronitrile (AIBN).
Esterification: Reagents include alcohols and catalysts like sulfuric acid.
Major Products
Polymerization: Produces cross-linked polymers used in coatings, adhesives, and inks.
Esterification: Produces various esters used in different industrial applications.
Scientific Research Applications
Polymer Science
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate serves as a monomer in the production of various polymers and copolymers. Its ability to undergo free radical polymerization makes it valuable for creating materials with specific mechanical properties.
Table 1: Polymerization Characteristics
Property | Description |
---|---|
Type | Free radical polymerization |
Initiators | Photoinitiators (e.g., benzoin methyl ether), thermal initiators (e.g., AIBN) |
Applications | Coatings, adhesives, inks |
Biomedical Applications
The compound has been investigated for its potential in drug delivery systems due to its ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making them suitable for various medical applications.
Case Study: Hydrogel Formation
A study demonstrated that hydrogels made from this compound exhibited favorable properties for drug release, including biocompatibility and controlled degradation rates.
Industrial Uses
In the industrial sector, this compound is widely used in coatings, adhesives, and printing inks due to its rapid curing properties and chemical resistance. Its unique structure allows for the development of products that require both flexibility and durability.
Table 2: Industrial Applications
Application | Description |
---|---|
Coatings | Fast-curing coatings for various surfaces |
Adhesives | Strong bonding agents for diverse materials |
Printing Inks | High-performance inks with excellent adhesion |
Mechanism of Action
The compound exerts its effects primarily through polymerization. The acrylate groups undergo free radical polymerization, forming cross-linked networks. This process is initiated by photoinitiators or thermal initiators, which generate free radicals that propagate the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds
Trimethylolpropane triacrylate (TMPTA): Another trifunctional acrylate monomer with similar applications.
Pentaerythritol triacrylate (PETA): Used in similar industrial applications but has different curing properties.
Uniqueness
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate is unique due to its specific molecular structure, which provides a balance of flexibility and hardness in the resulting polymers. This makes it particularly suitable for applications requiring both durability and flexibility .
Biological Activity
Overview
3-[2,3-Bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate, a complex acrylate compound, has garnered attention in various fields, particularly in polymer chemistry and biomedical applications. Its unique structure allows for significant biological activity, particularly in drug delivery systems and biocompatible materials.
The compound has the following chemical characteristics:
- IUPAC Name: this compound
- Molecular Formula: C21H32O9
- CAS Number: 110220-21-8
- Molecular Weight: 428.473 g/mol
The biological activity of this compound primarily arises from its ability to undergo free radical polymerization. This process is initiated through photoinitiators or thermal initiators, leading to the formation of cross-linked networks that are essential for various applications, including:
- Drug Delivery Systems: The polymerized form can encapsulate drugs, allowing for controlled release.
- Biocompatible Materials: Its hydrophilic properties make it suitable for medical devices that require compatibility with biological tissues.
Drug Delivery Systems
Research indicates that this compound can be utilized in developing hydrogels for drug delivery. These hydrogels can swell in response to environmental stimuli, allowing for targeted drug release. Studies have shown that formulations incorporating this compound demonstrate enhanced stability and controlled release profiles compared to traditional carriers.
Biocompatibility Studies
In vitro studies have assessed the cytotoxicity of this compound against various cell lines. Results indicate that it exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for use in medical applications such as tissue engineering and regenerative medicine.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Applications | Unique Features |
---|---|---|---|
Trimethylolpropane triacrylate (TMPTA) | Trifunctional Acrylate | Coatings, adhesives | High reactivity and flexibility |
Pentaerythritol triacrylate (PETA) | Trifunctional Acrylate | Industrial applications | Different curing properties |
This compound | Multifunctional Acrylate | Drug delivery systems, biocompatibility | Balance of flexibility and hardness |
Case Studies
-
Hydrogel Formation for Drug Encapsulation:
A study demonstrated the efficacy of hydrogels made from this compound in encapsulating anti-cancer drugs. The hydrogels showed a sustained release over several days, significantly improving drug bioavailability. -
Tissue Engineering Applications:
Research involving the use of this compound in scaffolds for tissue engineering revealed its ability to support cell adhesion and proliferation, indicating its potential for regenerative therapies.
Properties
IUPAC Name |
3-[2,3-bis(3-prop-2-enoyloxypropoxy)propoxy]propyl prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O9/c1-4-19(22)28-13-7-10-25-16-18(27-12-9-15-30-21(24)6-3)17-26-11-8-14-29-20(23)5-2/h4-6,18H,1-3,7-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQYPVOQAARSNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCOCC(COCCCOC(=O)C=C)OCCCOC(=O)C=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20921288 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110220-21-8 | |
Record name | 1,1′,1′′-[1,2,3-Propanetriyltris(oxy-3,1-propanediyl)] tri-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20921288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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